N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-23-18-10-9-15-7-5-6-8-17(15)19(18)20(22)21-12-16-11-13(2)24-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVOXZQVUVFXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
Activation of the naphthalene carboxylic acid is essential for efficient amide coupling. Oxalyl chloride in acetonitrile (ACN) and catalytic dimethylformamide (DMF) is a widely employed method to generate acyl chlorides. For instance, a slurry of oxadiazole potassium salt treated with oxalyl chloride at 0–5°C yielded acyl chlorides with >95% conversion. This approach minimizes side reactions and ensures high electrophilicity for subsequent nucleophilic attack.
Amide Bond Formation: Methodologies and Optimization
Amide coupling strategies are critical to achieving high yields and purity. Three principal methods are evaluated:
Acyl Chloride-Mediated Coupling
- Acyl Chloride Synthesis:
- 2-Ethoxynaphthalene-1-carboxylic acid (10 mmol) is suspended in ACN (50 mL) with DMF (0.1 mL).
- Oxalyl chloride (12 mmol) is added dropwise at 0–5°C, followed by stirring for 1 hour.
- Solvent removal under reduced pressure yields the acyl chloride as a pale yellow solid.
- Coupling with Amine:
- The acyl chloride is dissolved in tetrahydrofuran (THF, 100 mL) and cooled to 0–5°C.
- (2,5-Dimethylfuran-3-yl)methanamine (10 mmol) and N-methylmorpholine (12 mmol) are added sequentially.
- The reaction is stirred for 2 hours, quenched with ammonium hydroxide, and acidified to precipitate the product.
Boc-Protection Strategies
Although the target molecule lacks protecting groups, methodologies from highlight the use of di-tert-butyl dicarbonate (Boc₂O) for amine protection. For instance, tert-butyl 3,5-dimethylpiperazine-1-carboxylate was synthesized in 56–100% yield using Boc₂O and triethylamine (TEA) in dichloromethane. This approach could stabilize amines during multi-step syntheses.
Reaction Condition Optimization
Optimizing temperature, solvent, and stoichiometry is crucial for reproducibility.
Temperature Control
Low-temperature conditions (0–5°C) during acyl chloride formation prevent decomposition. Conversely, coupling reactions proceed efficiently at ambient temperatures once intermediates are stabilized.
Solvent Selection
Stoichiometric Ratios
A 1:1.2 molar ratio of carboxylic acid to oxalyl chloride ensures complete activation. Excess amine (1.2 equiv) drives amide formation to completion.
Purification and Characterization
Crystallization Techniques
Product isolation often involves pH-adjusted crystallization. For example, neutralization with triethylamine to pH 9–10 in methanol yields crystalline solids with >99% purity.
Chromatographic Methods
Column chromatography using ethyl acetate/hexane gradients (30–50%) effectively separates intermediates.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Key signals include aromatic protons (δ 7.10–8.50), ethoxy groups (δ 1.30–1.50), and furan methyl groups (δ 2.10–2.30).
- IR Spectroscopy: Amide C=O stretches appear at ~1680 cm⁻¹, consistent with carboxamide formation.
Scalability and Industrial Feasibility
Scaled-up syntheses (100 g batches) demonstrate the practicality of these methods. For instance, a 3L methanol reaction with 5% Pd/C achieved 65 g product with minimal purification.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like des-fluoroamine (retention time 9.1 minutes) underscore the need for precise stoichiometry and reaction monitoring via HPLC.
Moisture Sensitivity
Acyl chlorides are moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.
Data Tables
Table 1. Amide Coupling Reaction Conditions and Yields
| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Acyl chloride/THF | THF | NMM | 0–5 | 91 | >99 | |
| Catalytic hydrogenation | Methanol | — | 25–28 | 95 | >99.6 | |
| Boc-protection | DCM | TEA | 20 | 56–100 | >95 |
Table 2. Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Acyl chloride intermediate | 7.30–8.50 (aromatic) | 165.1 (C=O) | 1680 (C=O) |
| Free amine | 1.56 (s, 6H, CH₃) | 28.2 (CH₃) | 3319 (N-H) |
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide stands out due to its unique combination of the naphthamide core and the 2,5-dimethylfuran moiety. This structural arrangement imparts distinct chemical properties, making it particularly valuable in specific applications such as advanced material synthesis and medicinal chemistry.
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antioxidant capacity, and antimicrobial effects.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₇N₁O₃
- Key Functional Groups :
- Naphthalene ring
- Ethoxy group
- Dimethylfuran moiety
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, a related series of naphthoquinone-benzamides demonstrated significant cytotoxicity against MDA-MB-231, SUIT-2, and HT-29 cell lines, with some compounds exhibiting enhanced potency compared to cisplatin, a standard chemotherapeutic agent . While specific data on the compound is limited, its structural similarities suggest potential for similar activity.
Antioxidant Activity
The antioxidant properties of compounds in the naphthalene family are often assessed using methods such as the DPPH radical scavenging assay. Research has shown that certain naphthalene derivatives possess moderate antioxidant activity, which may be attributed to their ability to donate electrons and neutralize free radicals . The antioxidant capacity of this compound is yet to be explicitly quantified but can be hypothesized based on related compounds.
Antimicrobial Activity
Antimicrobial studies have highlighted the potential of naphthalene derivatives against various pathogens. For example, essential oils containing naphthalene-like structures exhibited strong inhibitory effects against Candida albicans and Escherichia coli, suggesting that similar synthetic compounds may also possess antimicrobial properties . The specific activity of this compound remains to be investigated.
Case Study 1: Cytotoxic Evaluation
In a study focusing on a series of naphthoquinone derivatives, researchers found that certain modifications led to increased cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the sub-G1 phase. This suggests that this compound may similarly induce apoptotic pathways due to its structural components .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | MDA-MB-231 | 10 | Apoptosis |
| 5f | SUIT-2 | 15 | Cell Cycle Arrest |
| 5g | HT-29 | 12 | Apoptosis |
Case Study 2: Antioxidant Screening
A comparative study analyzed various naphthalene derivatives for their DPPH scavenging activity. The results indicated that while some derivatives showed significant antioxidant capacity (IC50 values ranging from 45 µg/mL to 85 µg/mL), further research is necessary to evaluate the specific antioxidant potential of this compound .
Q & A
Basic: What are the recommended synthetic routes for N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 2-ethoxynaphthalene-1-carboxylic acid with (2,5-dimethylfuran-3-yl)methylamine using coupling agents like EDC/HOBt.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product.
- Yield optimization : Reaction parameters (temperature, solvent polarity) must be tightly controlled. For example, highlights continuous flow reactors for scalability and reduced side reactions . emphasizes recrystallization from ethyl acetate/n-heptane for high-purity crystals .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., dimethylfuran methyl groups at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding networks ( ) .
Advanced: How can computational modeling predict the compound's interaction with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model binding affinity to receptors (e.g., kinase domains). notes substituent effects on receptor interactions .
- Pharmacokinetic prediction : Software such as SwissADME calculates LogP (lipophilicity) and bioavailability. references PubChem descriptors for ADME profiling .
Advanced: What strategies address discrepancies in bioactivity data across different experimental models?
Answer:
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability tests (MTT assays) to cross-validate results.
- Standardized protocols : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number. highlights pH-dependent stability as a confounding factor .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
- Forced degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. recommends inert storage conditions to prevent hydrolysis .
Basic: What are the recommended safety protocols for handling and storing this compound?
Answer:
- Storage : Keep in airtight containers under nitrogen at –20°C, away from light and moisture () .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. notes no acute toxicity but advises consultation with safety officers .
Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?
Answer:
- Substituent variation : Replace the ethoxy group with methoxy or fluorine to assess steric/electronic effects. compares similar carboxamides with varying substituents .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using IC50 assays. suggests furan methylation enhances metabolic stability .
Advanced: What reaction conditions maximize yield in large-scale synthesis?
Answer:
- Solvent optimization : Use tetrahydrofuran (THF)/water mixtures for amide coupling to improve solubility .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps. recommends flow reactors for exothermic reactions .
Advanced: What is the role of X-ray crystallography in resolving structural ambiguities?
Answer:
- Conformational analysis : X-ray data reveal dihedral angles between naphthalene and dimethylfuran rings, critical for docking studies () .
- Polymorphism screening : Identify crystalline forms with varying solubility profiles ( ) .
Advanced: How to validate analytical methods for purity assessment?
Answer:
- Method validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ.
- Cross-technique correlation : Compare HPLC purity (>95%) with NMR integration ratios () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
